molecular formula C20H23FN2O2 B11612851 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B11612851
M. Wt: 342.4 g/mol
InChI Key: JRFSBHNWNDBOEG-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorobenzyl group and a 4-methylphenoxy group. Its unique structure makes it a valuable precursor in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H23FN2O2/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17/h2-9H,10-15H2,1H3

InChI Key

JRFSBHNWNDBOEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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